molecular formula C10H8BrF B14264214 1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene CAS No. 138487-23-7

1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene

Cat. No.: B14264214
CAS No.: 138487-23-7
M. Wt: 227.07 g/mol
InChI Key: ALESWLHCYOTRQC-UHFFFAOYSA-N
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Description

1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and an alkyne group within its molecular structure

Preparation Methods

The synthesis of 1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-1-butyne and 4-fluorobenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The use of a base such as potassium carbonate is common to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to form alkanes or alkenes.

    Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, forming cyclic compounds such as oxazoles or pyrones.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.

    Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of cancer therapeutics.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene can be compared with similar compounds such as:

    4-Bromo-1-butyne: This compound lacks the fluorine atom and is less stable but is a useful intermediate in organic synthesis.

    4-Fluorobenzene: This compound lacks the alkyne and bromine groups, making it less reactive but more stable.

    1-Bromo-4-butylbenzene: This compound has a butyl group instead of an alkyne, resulting in different reactivity and applications.

Properties

CAS No.

138487-23-7

Molecular Formula

C10H8BrF

Molecular Weight

227.07 g/mol

IUPAC Name

1-(4-bromobut-2-ynyl)-4-fluorobenzene

InChI

InChI=1S/C10H8BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,3,8H2

InChI Key

ALESWLHCYOTRQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#CCBr)F

Origin of Product

United States

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